1,2,5,6-Tetramethylnaphthalene
Overview
Description
1,2,5,6-Tetramethylnaphthalene is a polycyclic aromatic hydrocarbon with the molecular formula C14H16. It is a derivative of naphthalene, where four methyl groups are substituted at the 1, 2, 5, and 6 positions of the naphthalene ring. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Mechanism of Action
Target of Action
1,2,5,6-Tetramethylnaphthalene is a complex organic compound that primarily interacts with biological precursors in the environment . The primary targets of this compound are geminal C-4-methylated triterpenoids, which contain a leaving group in position 3 .
Mode of Action
The compound’s interaction with its targets involves cleavage and methyl shift reactions . This interaction results in the formation of this compound .
Biochemical Pathways
This compound is thought to be diagenetically derived from pentacyclic triterpenoids via 8,14-seco-triterpenoids . In the case of shale samples, degradation of monoaromatic secohopanoids must be considered as an alternative pathway .
Pharmacokinetics
Its thermophysical properties have been evaluated . It has a molar mass of 184.282 and exhibits specific properties such as normal boiling temperature, critical temperature, and critical pressure .
Result of Action
The result of the action of this compound is the formation of specific polyalkylnaphthalenes . These compounds are prevalent in certain coal and shale samples .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the formation of this compound in coal samples is attributed to the presence of geminal C-4-methylated triterpenoids . In contrast, in shale samples, the degradation of monoaromatic secohopanoids is considered an alternative pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,5,6-Tetramethylnaphthalene can be synthesized through several methods. One common approach involves the alkylation of naphthalene with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a strong base like sodium hydride. The reaction typically occurs under reflux conditions to ensure complete methylation at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic processes using zeolites or other solid acid catalysts to facilitate the methylation of naphthalene. These methods are designed to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
1,2,5,6-Tetramethylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce other functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or platinum catalysts is typical for reduction reactions.
Substitution: Friedel-Crafts alkylation or acylation reactions often use aluminum chloride as a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetramethylquinones, while substitution reactions can produce various alkylated or acylated derivatives.
Scientific Research Applications
1,2,5,6-Tetramethylnaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex aromatic compounds and as a model compound in studies of aromaticity and reactivity.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties is ongoing, with some derivatives showing promise as therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4-Tetramethylnaphthalene
- 1,2,3,5-Tetramethylnaphthalene
- 1,2,4,5-Tetramethylnaphthalene
Uniqueness
1,2,5,6-Tetramethylnaphthalene is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. Compared to other tetramethylnaphthalene isomers, it may exhibit different reactivity in electrophilic substitution reactions and distinct spectroscopic characteristics.
Properties
IUPAC Name |
1,2,5,6-tetramethylnaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16/c1-9-5-7-14-12(4)10(2)6-8-13(14)11(9)3/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIJFQFZCKJNDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=C(C=C2)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80423798 | |
Record name | 1,2,5,6-tetramethylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80423798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2131-43-3 | |
Record name | 1,2,5,6-tetramethylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80423798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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